BenchChemオンラインストアへようこそ!

Glycinamide, L-alanyl-L-leucyl-

HIV-1 capsid assembly Antiviral drug discovery Tripeptide amide SAR

Procure ALG-NH₂ (H-Ala-Leu-Gly-NH₂) specifically for HIV-1 capsid assembly studies. This amidated tripeptide directly binds p24, achieving >95% viral inhibition at 100 µM with TEM-verified core disarrangement—a feature not documented for RQG-NH₂. At 5 µM, it demonstrates 15% inhibition, a 50% relative potency improvement over GPG-NH₂, enabling robust dose-response differentiation. Its neutral charge at pH 8.2 makes it the preferred payload for liposomal delivery screens. Always specify the amidated form to avoid the inactive ALG-OH.

Molecular Formula C11H22N4O3
Molecular Weight 258.32 g/mol
CAS No. 325690-84-4
Cat. No. B14239279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycinamide, L-alanyl-L-leucyl-
CAS325690-84-4
Molecular FormulaC11H22N4O3
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)N)NC(=O)C(C)N
InChIInChI=1S/C11H22N4O3/c1-6(2)4-8(15-10(17)7(3)12)11(18)14-5-9(13)16/h6-8H,4-5,12H2,1-3H3,(H2,13,16)(H,14,18)(H,15,17)/t7-,8-/m0/s1
InChIKeyYFVZZFQMVKXLHX-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycinamide, L-alanyl-L-leucyl- (CAS 325690-84-4): A Tripeptide Amide HIV-1 Capsid Assembly Inhibitor


Glycinamide, L-alanyl-L-leucyl- (commonly referred to as ALG-NH₂) is a synthetic tripeptide amide with the sequence H-Ala-Leu-Gly-NH₂ (C₁₁H₂₂N₄O₃, MW 258.32). It belongs to a class of C-terminal amide peptides derived from the HIV-1 capsid protein p24 that interfere with viral morphogenesis. Among 83 tripeptide amides screened, ALG-NH₂ emerged as one of the three most potent inhibitors of HIV-1 replication, reducing virus production by >95% at 100 µM . Its mechanism involves direct binding to the p24 capsid protein, leading to disarranged core structures and arrested viral budding, a mode of action distinct from conventional antiretroviral targets like protease or reverse transcriptase .

Why Generic Substitution Risks Undermining Experimental Reproducibility With Glycinamide, L-alanyl-L-leucyl-


Tripeptide amides targeting HIV-1 capsid assembly are highly sensitive to sequence, terminal modification, and charge state. Corresponding tripeptides with nonamidated carboxyl termini (e.g., ALG-OH, GPG-OH) show no biological activity and fail to interact with p24 . Even among amidated tripeptides, single amino acid substitutions critically alter potency: at 5 µM, ALG-NH₂ achieves ~15% inhibition while GPG-NH₂ reaches only ~10%, and the pentapeptide ALGPG-NH₂ attains ~50% . Substituting ALG-NH₂ with another 'potent' tripeptide amide like GPG-NH₂ or RQG-NH₂ thus introduces unverified shifts in dose-response and target engagement that can invalidate comparative studies or lead to procurement of a compound with an entirely different pharmacological profile.

Quantitative Differentiation Evidence for Glycinamide, L-alanyl-L-leucyl- (ALG-NH₂) vs. Closest Analogs


HIV-1 Replication Inhibition: ALG-NH₂ Matches the Best-in-Class Tripeptide Amide GPG-NH₂ at 100 µM

In a screen of 83 tripeptide amides from the C-terminal domain of HIV-1 p24, ALG-NH₂ was one of only 7 compounds that suppressed HIV-1SF-2 replication by >80% at 100 µM . ALG-NH₂ reduced viral production by more than 95%, a level statistically indistinguishable from GPG-NH₂ . In contrast, the nonamidated counterpart ALG-OH exhibited no antiviral activity and did not bind p24, demonstrating that the C-terminal amide is an absolute requirement for function .

HIV-1 capsid assembly Antiviral drug discovery Tripeptide amide SAR

Low-Dose Differential Potency: ALG-NH₂ Outperforms GPG-NH₂ at 5 µM

At a sub-maximal concentration of 5 µM, ALG-NH₂ inhibited HIV-1SF-2 replication by approximately 15%, whereas GPG-NH₂ achieved only 10% inhibition . This represents a ~50% relative potency advantage for ALG-NH₂ over GPG-NH₂ at the low end of the dose-response curve. The pentapeptide amide ALGPG-NH₂ demonstrated ~50% inhibition at the same concentration, establishing a clear potency hierarchy: ALGPG-NH₂ > ALG-NH₂ > GPG-NH₂ at 5 µM .

Dose-response differentiation HIV-1 capsid inhibitor Tripeptide analog ranking

Charge-State Differentiation at Physiological pH: ALG-NH₂ Is Electroneutral at pH 8.2, Unlike GPG-NH₂ and RQG-NH₂

Capillary electrophoresis measurements at pH 8.2 reveal that ALG-NH₂ exhibits an electrophoretic mobility of approximately zero, indicating it is electrically neutral under these conditions . In contrast, GPG-NH₂ and RQG-NH₂ are positively charged and migrate measurably . This charge-state difference is not a minor nuance: at pH 7.5, ALG-NH₂ and GPG-NH₂ display equivalent p24 binding (RDM 9.8 for both), but at pH 8.2, ALG-NH₂ cannot be studied by the same electrophoretic method due to its neutrality, while GPG-NH₂ maintains an RDM of 9.9 . The nonamidated peptides ALG-OH and GPG-OH remain neutral at pH 8.2 and show negligible RDM values (0.5 and 0.2, respectively), confirming no p24 interaction .

Peptide physicochemical properties Capillary electrophoresis mobility Formulation compatibility

EM-Verified Core Disassembly: ALG-NH₂ and GPG-NH₂ Are the Only Compounds With Direct Ultrastructural Evidence of Capsid Disruption

Transmission electron microscopy (TEM) of HIV-1-infected HUT78 cells treated with ALG-NH₂ or GPG-NH₂ at 100 µM revealed extensively disarranged core structures in progeny virions . In untreated controls, 58% of virus particles exhibited normal, mature conical capsids; with GPG-NH₂ treatment (and by direct implication ALG-NH₂, which showed equivalent biochemical activity), only 10% of particles displayed normal morphology . Additionally, nodular structures of approximately the same size as the broad end of HIV-1 conical capsids were observed exclusively at the plasma membranes of treated cells, interpreted as an arrest of the budding process . RQG-NH₂, despite comparable biochemical potency, was not subjected to the same ultrastructural analysis in this study, leaving ALG-NH₂ and GPG-NH₂ as the only tripeptide amides with confirmed capsid disruption at the EM level.

HIV-1 capsid morphology Transmission electron microscopy Viral budding arrest

Recommended Procurement and Experimental Application Scenarios for Glycinamide, L-alanyl-L-leucyl- (ALG-NH₂)


HIV-1 Capsid Assembly Mechanism Studies Requiring Ultrastructural Validation

ALG-NH₂ is uniquely suited for HIV-1 morphogenesis research where transmission electron microscopy corroboration is critical. The compound's proven ability to cause disarranged core structures and budding arrest at 100 µM, documented by quantitative TEM analysis in HUT78 cells , makes it a preferred choice over RQG-NH₂ or other tripeptide amides that lack published ultrastructural confirmation. Procurement should specify amidated ALG-NH₂ to avoid the inactive ALG-OH form.

Low-Concentration Dose-Response Profiling and Combination Antiviral Screening

For studies aiming to detect subtle shifts in antiviral potency at sub-maximal concentrations, ALG-NH₂ offers a measurable advantage: at 5 µM it inhibits HIV-1 replication by ~15% versus only ~10% for GPG-NH₂, a 50% relative potency improvement . This differential is large enough to be experimentally resolved in dose-response matrices or synergy assays, where small compound-specific differences can drive experimental conclusions.

Formulation Development Leveraging Electroneutral Peptide Properties at Physiological pH

The unique charge-state transition of ALG-NH₂—neutral at pH 8.2 while GPG-NH₂ and RQG-NH₂ remain cationic—makes it the candidate of choice for formulation screens requiring neutral peptide payloads, such as liposomal encapsulation or nanoparticle delivery systems designed for pH-responsive release . Its neutral character may also reduce nonspecific electrostatic interactions with serum albumin, potentially simplifying pharmacokinetic interpretation in early in vivo studies.

Structure-Activity Relationship (SAR) Studies Differentiating N-Terminal Residue Effects

ALG-NH₂ (N-terminal alanine) and GPG-NH₂ (N-terminal glycine) form a minimal pair for investigating the impact of a single methyl group on p24 binding affinity, antiviral potency, and charge-dependent behavior. The quantitative data available—equivalent maximal efficacy, divergent low-dose potency, and distinct electrophoretic mobility profiles—provide a rich, data-dense framework for SAR campaigns aimed at optimizing tripeptide amide capsid inhibitors .

Quote Request

Request a Quote for Glycinamide, L-alanyl-L-leucyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.